molecular formula C11H10ClNO3S B7824352 Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate CAS No. 85750-08-9

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate

Cat. No.: B7824352
CAS No.: 85750-08-9
M. Wt: 271.72 g/mol
InChI Key: OYYYOYUUAGTANC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate typically involves the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 5-chloro-2-mercaptobenzothiazole. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Comparison with Similar Compounds

    Benazolin-ethyl: Another benzothiazole derivative with herbicidal properties.

    Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate: A closely related compound with similar chemical structure and properties.

Comparison: Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications. Its chlorine atom and ethyl ester group make it particularly useful in synthetic chemistry and industrial applications.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-10(14)6-13-8-5-7(12)3-4-9(8)17-11(13)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYYOYUUAGTANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235043
Record name Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85750-08-9
Record name Ethyl 5-chloro-2-oxo-3(2H)-benzothiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85750-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate
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